Lipophilicity: LogP Comparison with 4-Position Isomer
The target compound exhibits a computed LogP of 2.83, compared to 1.62 for the positional isomer 4-(piperidin-4-yloxy)quinoline [1]. This ΔLogP of +1.21 represents a >16-fold increase in calculated octanol-water partition coefficient for the 2-substituted methylene-ether analog.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.83 |
| Comparator Or Baseline | 4-(Piperidin-4-yloxy)quinoline (CAS 1455629-08-9): LogP = 1.62 |
| Quantified Difference | ΔLogP = +1.21 (approximately 16.2× higher octanol-water partition) |
| Conditions | Computed LogP values from chemsrc.com (target) and Fluorochem product datasheet (comparator); both derived from computational prediction algorithms |
Why This Matters
A LogP difference of >1 unit directly impacts membrane permeability, passive absorption, and experimental solubility in biological assay buffers—making the target compound more suitable for cell-permeable probe design but potentially less soluble in aqueous assay media than the 4-substituted analog.
- [1] Chemsrc. 2-(Piperidin-4-yloxymethyl)quinoline – CAS 189288-09-3. LogP = 2.83220. https://m.chemsrc.com/en/cas/189288-09-3_195479.html (accessed 2026-04-23). View Source
